N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
描述
N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-796260, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has gained attention in the scientific community due to its potential as a selective antagonist of the cannabinoid receptor type 2 (CB2).
作用机制
N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a competitive antagonist of the CB2 receptor, blocking the binding of endogenous and exogenous cannabinoids to the receptor. This results in the inhibition of downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the production of proinflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in preclinical studies, reducing the production of proinflammatory cytokines and chemokines in immune cells. It has also been shown to have potential as an analgesic agent, reducing pain in animal models of inflammatory and neuropathic pain.
实验室实验的优点和局限性
One advantage of N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is its selectivity for the CB2 receptor, allowing for more specific targeting of this receptor compared to non-selective cannabinoids. However, one limitation is its relatively low potency compared to other CB2 antagonists, requiring higher concentrations for effective inhibition of the receptor.
未来方向
For research on N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide include further preclinical studies to evaluate its potential as a therapeutic agent for inflammatory and autoimmune diseases, cancer, and neurodegenerative disorders. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound will be important for determining its safety and efficacy in human clinical trials. Finally, the development of more potent and selective CB2 antagonists based on the structure of this compound may lead to the discovery of new therapeutic agents for these conditions.
科学研究应用
N-(2,6-diisopropylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential as a selective CB2 antagonist. The CB2 receptor is primarily expressed in immune cells and has been implicated in a variety of pathological conditions, including inflammatory and autoimmune diseases, cancer, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
属性
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-7-16-17(13(6)23-21-16)19(22)20-18-14(11(2)3)9-8-10-15(18)12(4)5/h8-12H,7H2,1-6H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKCRQFALOMVMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=CC=C2C(C)C)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。